(Chloromethyl)(dimethyl)(propan-2-yl)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Chloromethyl)(dimethyl)(propan-2-yl)silane is a chemical compound with the molecular formula C6H15ClSi. It is a member of the organosilicon family, which are compounds containing carbon-silicon bonds. This compound is used in various chemical reactions and industrial applications due to its unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Chloromethyl)(dimethyl)(propan-2-yl)silane typically involves the reaction of chloromethylsilane with isopropylmagnesium chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the silane compound. The reaction can be represented as follows:
ClCH2Si(CH3)2H+(CH3)2CHMgCl→this compound+MgCl2
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using similar reagents. The process is optimized for high yield and purity, often involving distillation and purification steps to remove impurities and by-products.
Analyse Chemischer Reaktionen
Types of Reactions
(Chloromethyl)(dimethyl)(propan-2-yl)silane undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or alcohols.
Oxidation Reactions: The compound can be oxidized to form silanols or siloxanes.
Reduction Reactions: Reduction can lead to the formation of silanes with different substituents.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Products include various substituted silanes.
Oxidation: Products include silanols and siloxanes.
Reduction: Products include different silanes with altered substituents.
Wissenschaftliche Forschungsanwendungen
(Chloromethyl)(dimethyl)(propan-2-yl)silane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other organosilicon compounds.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Investigated for potential use in drug delivery systems.
Industry: Utilized in the production of silicone-based materials and coatings.
Wirkmechanismus
The mechanism of action of (Chloromethyl)(dimethyl)(propan-2-yl)silane involves its reactivity with various nucleophiles and electrophiles. The chloromethyl group is particularly reactive, allowing for a wide range of chemical modifications. The silicon atom can form stable bonds with carbon, oxygen, and other elements, making it a versatile compound in synthetic chemistry.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Chlorodimethylsilane
- Dichlorodimethylsilane
- Chlorotrimethylsilane
Uniqueness
(Chloromethyl)(dimethyl)(propan-2-yl)silane is unique due to its specific combination of substituents, which provide distinct reactivity and properties compared to other organosilicon compounds. Its ability to undergo a variety of chemical reactions makes it valuable in both research and industrial applications.
Eigenschaften
CAS-Nummer |
22429-26-1 |
---|---|
Molekularformel |
C6H15ClSi |
Molekulargewicht |
150.72 g/mol |
IUPAC-Name |
chloromethyl-dimethyl-propan-2-ylsilane |
InChI |
InChI=1S/C6H15ClSi/c1-6(2)8(3,4)5-7/h6H,5H2,1-4H3 |
InChI-Schlüssel |
FAUYSAUDMBLMFS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)[Si](C)(C)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.